molecular formula C9H6FNO2 B6345882 3-(4-Fluorophenyl)-1,2-oxazol-5-ol CAS No. 1354939-56-2

3-(4-Fluorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6345882
CAS No.: 1354939-56-2
M. Wt: 179.15 g/mol
InChI Key: FRCAWZUEVLTZRL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazol-5-ol (CAS 1354939-56-2) is a fluorinated isoxazole derivative of interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 9 H 6 FNO 2 and a molecular weight of 179.15 g/mol, serves as a valuable building block for the synthesis of more complex heterocyclic systems . The core isoxazole structure is a key scaffold in developing bioactive molecules. Notably, the oxazolo[5,4- d pyrimidine system, a fused heterocycle related to isoxazoles, has been identified as a promising structure for designing novel anticancer therapies . These derivatives exhibit a wide range of biological activities by inhibiting various enzymes and signaling pathways associated with carcinogenesis. Specific analogs have been reported to act as potent inhibitors of critical tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various human cancers . This makes the this compound scaffold a versatile precursor for researchers exploring new anticancer agents, particularly those targeting tumor angiogenesis and growth factor signaling. This product is provided with a minimum purity of 95% . Please handle with appropriate care and refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCAWZUEVLTZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 1,2 Oxazol 5 Ol

Strategic Approaches to the 1,2-Oxazol-5-ol Core Construction

The formation of the 1,2-oxazol-5-ol ring, also known as an isoxazol-5-one ring, can be achieved through several strategic disconnections of the target molecule. The most common and effective methods involve the formation of the N-O and C-C bonds of the heterocycle through cycloaddition, condensation, or rearrangement reactions.

Cycloaddition Reactions in Oxazole (B20620) Synthesis

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like isoxazoles. researchgate.net In the context of synthesizing 3-(4-Fluorophenyl)-1,2-oxazol-5-ol, the most relevant approach involves the reaction of a nitrile oxide with a suitable two-carbon component.

One prominent method is the [3+2] cycloaddition of nitrile oxides with alkynes. However, this typically leads to isoxazoles rather than isoxazol-5-ols directly. For the synthesis of 3,4,5-trisubstituted isoxazoles, highly substituted non-terminal alkynes are often required to achieve reasonable yields, and the reactions can suffer from poor regioselectivity at elevated temperatures. nih.gov To address these challenges, various catalysts have been employed. While copper catalysts can improve regioselectivity and allow for milder reaction conditions, they are generally effective only for terminal alkynes, yielding 3,5-disubstituted isoxazoles. nih.gov Ruthenium(II) catalysts have shown broader applicability, promoting smooth reactions at room temperature with high yields and regioselectivity for both terminal and internal alkynes. nih.gov

A more direct route to the isoxazol-5-ol core via cycloaddition involves the reaction of nitrile oxides with enolates or their equivalents. For instance, the reaction of substituted benzonitrile (B105546) oxides with the enolate ion of acetaldehyde (B116499) has been shown to produce 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles in high yields. researchgate.net These hydroxyisoxazolines can then be converted to the corresponding isoxazoles. researchgate.net

Another relevant cycloaddition strategy involves the reaction of nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, with β-dicarbonyl compounds. A study demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles in water under mild basic conditions via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. nih.gov This method offers a fast and environmentally friendly route to highly substituted isoxazoles. nih.gov

Condensation and Rearrangement Pathways

Condensation reactions represent one of the most classical and widely utilized methods for the synthesis of the 1,2-oxazol-5-ol core. The most direct and common approach is the cyclocondensation of a β-ketoester with hydroxylamine (B1172632). researchgate.net For the synthesis of this compound, this would involve the reaction of ethyl 4-fluoro-benzoylacetate with hydroxylamine hydrochloride.

The primary challenge in this reaction is controlling the regioselectivity, as hydroxylamine can attack either of the carbonyl groups of the β-ketoester, potentially leading to the formation of the isomeric 5-substituted-isoxazol-3-ol. researchgate.net Careful control of reaction parameters such as pH and temperature is crucial to favor the desired 3-substituted-1,2-oxazol-5-ol product. researchgate.net

Multicomponent reactions (MCRs) have also been developed to streamline the synthesis of isoxazol-5(4H)-ones. These reactions often involve the condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. For example, a green synthesis method utilizes an agro-waste-based solvent medium for the reaction of various aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazol-5(4H)-ones in high yields. rsc.org Another approach employs propylamine-functionalized cellulose (B213188) as a catalyst for the three-component reaction in water at room temperature, yielding 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com

Rearrangement reactions are less common for the direct synthesis of the this compound core but can be involved in the formation of related oxazole structures. For instance, the thermal rearrangement of 2-formyl azirines can afford isoxazoles. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Oxazole Formation

While direct transition metal-catalyzed synthesis of the 1,2-oxazol-5-ol ring is not as prevalent as condensation or cycloaddition methods, these catalysts play a significant role in the synthesis of isoxazoles in general, which can be precursors or related structures. Transition metals like palladium, copper, gold, and iron are frequently used to catalyze the formation of the oxazole ring from various starting materials.

For example, palladium-catalyzed C4 direct arylation of 3,5-dimethylisoxazole (B1293586) has been reported, demonstrating the functionalization of a pre-formed isoxazole (B147169) ring. rsc.org Transition metal catalysis is also crucial in the synthesis of precursors for isoxazole formation.

Recent advances have highlighted the use of transition metals in reactions of isoxazoles with alkynes to construct more complex nitrogen-containing heterocycles. mdpi.com While not a direct synthesis of the primary target, these methodologies showcase the versatility of transition metals in isoxazole chemistry.

Regioselective and Stereoselective Synthesis of this compound

The synthesis of this compound from unsymmetrical precursors necessitates control over regioselectivity. The key challenge lies in directing the reaction to yield the desired 3-substituted isomer over the 5-substituted one.

In the condensation of ethyl 4-fluorobenzoylacetate with hydroxylamine, the regiochemical outcome is highly dependent on the reaction conditions. The two carbonyl groups of the β-ketoester exhibit different reactivities, and the nucleophilic attack of hydroxylamine can occur at either site. Careful optimization of pH and temperature is paramount to ensure the selective formation of this compound. researchgate.net Generally, acidic conditions favor the formation of the 3-substituted isoxazol-5-ol.

In [3+2] cycloaddition reactions of nitrile oxides, regioselectivity is also a critical consideration. The use of specific catalysts, such as ruthenium(II), has been shown to provide high regioselectivity in the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov For the synthesis of functionalized isoxazoles from fluoroalkyl ynones and binucleophiles, regioselectivity can be controlled to produce either 3- or 5-fluoroalkyl-substituted isoxazoles. rsc.orgenamine.net

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral centers were present in the starting materials or introduced during the synthesis of more complex derivatives, controlling the stereochemistry would become a critical aspect.

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis

ParameterVariationEffect on Yield and SelectivityReference
Catalyst None vs. Copper vs. Ruthenium(II)Ruthenium(II) catalysts provide higher yields and regioselectivity for a broader range of substrates in cycloaddition reactions. nih.gov
Solvent Organic Solvents vs. WaterAqueous media can offer an environmentally friendly alternative and, in some cases, enhance reaction rates and yields in multicomponent reactions. nih.govrsc.org
Base Organic vs. InorganicThe choice of base can influence the regioselectivity and reaction rate in both condensation and cycloaddition reactions. nih.gov
Temperature Room Temperature vs. Elevated TemperaturesMilder conditions are generally preferred to minimize side reactions and improve selectivity. Catalysts can enable reactions to proceed at lower temperatures. nih.govresearchgate.net

For the condensation of β-ketoesters with hydroxylamine, a study on the synthesis of 3-hydroxyisoxazoles found that reacting the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by quenching with concentrated HCl under heating, predominantly gave the desired 3-hydroxyisoxazoles. researchgate.net In multicomponent reactions for the synthesis of isoxazol-5(4H)-ones, the use of specific catalysts like propylamine-functionalized cellulose in water at room temperature has been shown to be highly efficient. mdpi.com

Novel Protecting Group Strategies in the Synthesis of 1,2-Oxazol-5-ol Systems

Protecting groups are often indispensable in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org In the synthesis of this compound and its derivatives, protecting groups can be strategically employed for various purposes.

The 1,2-oxazol-5-ol core exists in tautomeric equilibrium with the 1,2-oxazol-5-one form. The hydroxyl group of the 'ol' tautomer is acidic and may require protection during subsequent synthetic transformations, especially if strong bases or nucleophiles are used. Common protecting groups for hydroxyl functions include ethers (e.g., benzyl, silyl (B83357) ethers) and esters. tcichemicals.comorganic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its selective removal.

Furthermore, the synthesis of the precursor, ethyl 4-fluorobenzoylacetate, might involve the use of protecting groups. For instance, if the starting material contains other reactive functional groups, these would need to be protected prior to the reactions that construct the β-ketoester framework.

In more complex syntheses involving the 1,2-oxazol-5-ol scaffold, orthogonal protecting group strategies are often employed. wikipedia.org This allows for the selective deprotection of one functional group in the presence of others, enabling sequential modifications of the molecule.

Table 2: Common Protecting Groups in Organic Synthesis

Functional GroupProtecting GroupDeprotection ConditionsReference
Alcohol Benzyl (Bn)Hydrogenolysis (H₂, Pd/C) tcichemicals.com
Silyl Ethers (e.g., TBDMS)Fluoride ions (e.g., TBAF), Acid tcichemicals.com
Carboxylic Acid Methyl/Ethyl EsterSaponification (base), Acid hydrolysis synarchive.com
Benzyl EsterHydrogenolysis (H₂, Pd/C) synarchive.com
Amine Boc (tert-Butoxycarbonyl)Acid (e.g., TFA) tcichemicals.com
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C) tcichemicals.com

The strategic application of these protecting groups is essential for the successful synthesis of complex molecules containing the this compound core.

Flow Chemistry and Continuous Synthesis Applications for this compound

The application of flow chemistry and continuous manufacturing processes to the synthesis of this compound represents a modern approach to the production of this heterocyclic compound. While specific, dedicated flow synthesis literature for this exact molecule is not extensively detailed, the principles of continuous flow can be applied to its known synthetic routes, primarily the cyclization of a suitable β-ketoester with hydroxylamine. This approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch methods.

The key precursor for the synthesis of this compound is ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. nih.gov The continuous synthesis of such β-ketoesters has been an area of significant research, with methodologies developed that can be adapted for this specific precursor. thieme-connect.comthieme-connect.com These methods often involve the reaction of aldehydes with diazoacetates in the presence of a heterogeneous catalyst within a flow reactor. thieme-connect.com For instance, a flow system can be designed where a solution of 4-fluorobenzaldehyde (B137897) and ethyl diazoacetate are continuously pumped through a heated column packed with a solid-supported catalyst, such as a tin-based catalyst, to yield the desired β-ketoester with high efficiency. thieme-connect.com The product stream can then be subjected to in-line purification or directly used in the subsequent cyclization step.

Another approach for the synthesis of related α-ketoesters in a continuous flow manner involves a "catch and release" protocol. nih.govcore.ac.ukresearchgate.net This technique utilizes polymer-supported reagents to facilitate the reaction and simplify purification. While this has been demonstrated for α-ketoesters, the principles can be extended to the synthesis of the required β-ketoester precursor.

Once the precursor, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, is synthesized, the subsequent cyclization to form the this compound ring can also be performed in a continuous flow system. This step involves the reaction with hydroxylamine. In a flow setup, streams of the β-ketoester and hydroxylamine hydrochloride, potentially with a base to liberate the free hydroxylamine, would be mixed in a T-junction and then passed through a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction and minimize the formation of byproducts.

The synthesis of related isoxazol-5(4H)-ones has been demonstrated in one-pot, three-component reactions under batch conditions, which can be translated to a continuous flow process. niscpr.res.inmdpi.comresearchgate.net These reactions involve an aldehyde, a β-ketoester, and hydroxylamine. Adapting this to a continuous flow synthesis of this compound would involve continuously feeding 4-fluorobenzaldehyde, an appropriate β-ketoester, and hydroxylamine into a microreactor or a packed-bed reactor. The use of a solid-supported catalyst could also be integrated into the flow system to enhance reaction rates and facilitate purification. mdpi.comresearchgate.net

The advantages of employing a continuous flow approach for the synthesis of this compound are numerous. The precise control over reaction parameters allows for improved yield and purity. The enhanced heat and mass transfer in microreactors can lead to faster reaction times and better selectivity. ru.nl Furthermore, the small reaction volumes at any given time significantly improve the safety profile, especially when dealing with potentially reactive intermediates. The scalability of a continuous process is another key benefit, allowing for seamless transition from laboratory-scale synthesis to large-scale production by simply extending the operation time or by numbering up the reactors. ru.nl

Below is a table summarizing hypothetical flow chemistry parameters for the synthesis of the precursor and its subsequent cyclization, based on analogous reactions found in the literature.

StepReactantsCatalyst/ReagentReactor TypeTemperature (°C)Residence TimeYield (%)
Precursor Synthesis 4-Fluorobenzaldehyde, Ethyl diazoacetateHeterogeneous (e.g., Sn-MCM-41)Packed-bed reactor905-15 min>90
Cyclization Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, Hydroxylamine hydrochlorideBase (e.g., NaOAc)Coil reactor60-10010-30 min>85

Table 1: Hypothetical Flow Chemistry Parameters

This table is interactive. You can sort the data by clicking on the column headers.

Chemical Reactivity and Mechanistic Studies of 3 4 Fluorophenyl 1,2 Oxazol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorophenyl group in 3-(4-fluorophenyl)-1,2-oxazol-5-ol is a key site for electrophilic aromatic substitution (EAS). The fluorine atom, being an ortho-, para-directing deactivator, influences the regioselectivity of these reactions. libretexts.org While it deactivates the ring towards electrophiles compared to benzene (B151609) due to its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. researchgate.netlibretexts.orgstudymind.co.uk

In the case of this compound, the para position is already occupied by the isoxazole (B147169) substituent. Therefore, electrophilic attack is anticipated to occur predominantly at the ortho position relative to the fluorine atom (C3 and C5 of the phenyl ring). The isoxazole ring itself is generally considered an electron-withdrawing group, which would further deactivate the phenyl ring to electrophilic attack. science.gov

Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are summarized in the table below.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-(4-Fluoro-3-nitrophenyl)-1,2-oxazol-5-ol
HalogenationBr₂, FeBr₃3-(3-Bromo-4-fluorophenyl)-1,2-oxazol-5-ol
SulfonationSO₃, H₂SO₄3-(4-Fluoro-3-sulfophenyl)-1,2-oxazol-5-ol
Friedel-Crafts AlkylationR-Cl, AlCl₃Generally low yielding due to deactivation
Friedel-Crafts AcylationR-COCl, AlCl₃Generally low yielding due to deactivation

It is important to note that the deactivating nature of both the fluorine atom and the isoxazole ring may necessitate harsh reaction conditions for these transformations to proceed effectively. st-andrews.ac.ukyoutube.com

Nucleophilic Attack and Ring-Opening Pathways of the Oxazole (B20620) Moiety

The 1,2-oxazole ring is characterized by a relatively weak N-O bond, making it susceptible to cleavage under various conditions, including nucleophilic attack. researchgate.netnsf.gov For this compound, the presence of the hydroxyl group at the 5-position can influence the mode of ring-opening.

Nucleophilic attack can lead to the formation of various open-chain products. For instance, treatment with a base could deprotonate the hydroxyl group, forming an isoxazol-5-olate. This species can then undergo ring cleavage. Reductive cleavage of the N-O bond is also a common transformation for isoxazoles, often leading to β-enaminoketones or related structures. acs.org A ring-opening fluorination of isoxazoles has been developed, which, upon treatment with an electrophilic fluorinating agent, can lead to tertiary fluorinated carbonyl compounds. researchgate.net

Derivatization at the 5-Hydroxyl Position of this compound

The 5-hydroxyl group of this compound is a versatile handle for derivatization. Standard reactions for hydroxyl groups can be employed to introduce a variety of functional groups at this position, potentially modulating the compound's chemical and physical properties. researchgate.net

Common Derivatization Reactions:

Etherification: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., NaH, K₂CO₃) would yield the corresponding 5-alkoxy derivatives.

Esterification: Acylation with acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) would produce 5-acyloxy derivatives.

Silylation: Treatment with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) would afford the corresponding silyl (B83357) ethers, which can serve as protecting groups.

ReagentReaction TypeProduct Class
CH₃I, K₂CO₃Etherification5-Methoxy derivative
(CH₃CO)₂O, PyridineEsterification5-Acetoxy derivative
TBDMSCl, ImidazoleSilylation5-TBDMS ether

Photochemical and Thermal Transformations of the 1,2-Oxazole System

The isoxazole ring is known to undergo transformations upon exposure to light or heat. wikipedia.org Photolysis of isoxazoles, typically involving UV irradiation, can induce cleavage of the weak N-O bond, leading to the formation of a diradical intermediate. nsf.govnih.govacs.org This can then rearrange to form various isomers, with the most common product being the corresponding oxazole through an azirine intermediate. wikipedia.orgnih.govacs.org Ketenimines have also been generated through the photochemical rearrangement of isoxazoles. nih.govacs.org

Thermally, isoxazoles can also undergo rearrangement. High-temperature pyrolysis can lead to fragmentation or isomerization. acs.org For some substituted isoxazoles, thermal conditions can lead to the formation of enamines or other rearranged products.

Rearrangement Reactions and Tautomerism of this compound

This compound can exist in tautomeric forms. The isoxazol-5-ol can be in equilibrium with its keto-tautomer, 3-(4-fluorophenyl)isoxazol-5(4H)-one. The position of this equilibrium is dependent on factors such as the solvent and temperature. mdpi.comnih.gov

Rearrangement reactions of the isoxazole ring, other than those induced by light or heat, can also occur. For instance, base-catalyzed rearrangements of isoxazolium salts are known to produce various heterocyclic systems.

Catalytic Transformations Involving the Oxazole Core

The isoxazole nucleus can participate in a range of catalytic transformations, often involving transition metals. nih.gov These reactions can lead to the construction of more complex molecular architectures. While specific catalytic reactions on this compound are not extensively documented, general catalytic methods for isoxazoles can be considered. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, for example, could potentially be employed if a suitable leaving group is installed on the isoxazole ring. researchgate.net Copper-catalyzed reactions are also prevalent in isoxazole synthesis and modification. thieme-connect.com Furthermore, catalytic hydrogenation can be used to reductively cleave the N-O bond, providing access to acyclic structures.

Theoretical and Computational Chemistry Studies of 3 4 Fluorophenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 3-(4-Fluorophenyl)-1,2-oxazol-5-ol, DFT calculations can provide insights into the distribution of electrons and the regions of the molecule that are most likely to participate in chemical reactions.

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely indicate negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atom, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are valuable for comparing the reactivity of this compound with other related compounds.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating capability
LUMO Energy~ -1.2 eVElectron-accepting capability
HOMO-LUMO Gap~ 5.3 eVChemical stability and reactivity
Electronegativity (χ)~ 3.85 eVMeasure of electron-attracting power
Chemical Hardness (η)~ 2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)~ 2.79 eVPropensity to accept electrons

Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This is typically achieved by systematically rotating the single bonds in the molecule, particularly the bond connecting the fluorophenyl ring to the oxazole ring.

For each conformation, the potential energy is calculated, and the results are plotted to create a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. The energy differences between conformers indicate their relative populations at a given temperature. It is plausible that for this compound, several stable conformers exist with varying dihedral angles between the two rings, all within a few kcal/mol of each other. nih.gov

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and intramolecular interactions. An MD simulation of this compound, typically performed in a simulated solvent environment, would track the movements of each atom based on classical mechanics.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For example, the synthesis of this compound could be investigated by modeling the reaction pathway of its precursors. A plausible synthetic route could involve a condensation reaction analogous to the Erlenmeyer–Plöchl synthesis used for oxazol-5-ones. semanticscholar.org

Density Functional Theory (DFT) for Spectroscopic Property Prediction (excluding basic identification)

DFT is a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. For this compound, DFT can be used to calculate its theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. While there may be a systematic overestimation of the frequencies, scaling factors can be applied to achieve good agreement with experimental IR and Raman spectra. epstem.netdoaj.org

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for assigning the signals in experimental NMR spectra. epstem.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) of the compound. nih.gov

In Silico Docking and Binding Affinity Predictions with Biological Macromolecules (pre-clinical, non-human)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor). nih.gov This method is widely used in drug discovery to screen for potential drug candidates.

For this compound, in silico docking studies could be performed against various non-human biological targets to explore its potential bioactivity. The process involves generating a multitude of possible binding poses of the ligand in the active site of the receptor and scoring them based on a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and provide a quantitative estimate of the binding energy. semanticscholar.org

Further analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dergipark.org.tr These insights are crucial for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogues.

Structure Activity Relationship Sar Analysis of 3 4 Fluorophenyl 1,2 Oxazol 5 Ol Derivatives Pre Clinical, Non Human Focus

Systematic Structural Modifications of the Fluorophenyl Moiety

The 3-phenyl-isoxazole core is central to many compounds, and substitutions on the phenyl ring significantly modulate biological activity. The presence of a fluorine atom at the para-position (position 4) of the phenyl ring is a particularly noteworthy modification.

Further exploration of the phenyl ring has involved moving the fluorine to other positions (ortho- or meta-) or replacing it with other halogens (Cl, Br) or different functional groups. Studies on related heterocyclic structures indicate that such changes can lead to significant variations in activity. For instance, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the position and nature of the halogen on the phenyl ring were critical for anticancer activity. mdpi.com While not the exact same scaffold, these findings highlight the sensitivity of biological activity to the substitution pattern on the aryl moiety.

Table 1: Effect of Phenyl Ring Substitution on Activity

Compound Scaffold R-Group at Phenyl C4-Position Observed Impact on Activity (Preclinical) Reference
3-Aryl Isoxazole (B147169) -H Baseline Activity nih.gov
3-Aryl Isoxazole -F Promotes Cytotoxicity nih.gov
3-Aryl Isoxazole -CF3 Promotes Cytotoxicity nih.gov
3-Aryl Isoxazole Hydrophobic Groups Potent Biological Activities nih.gov

This table illustrates the general finding that electron-withdrawing and hydrophobic groups at the C4-position of the 3-phenyl ring tend to enhance biological activity in isoxazole derivatives.

Derivatization at the 5-Position of the Oxazole (B20620) Ring and its Impact on Activity

The 5-position of the 1,2-oxazole ring, featuring a hydroxyl group in the parent compound (3-(4-Fluorophenyl)-1,2-oxazol-5-ol), is a prime site for derivatization to explore and optimize SAR. This position is often modified to alter the compound's physicochemical properties, such as acidity, hydrogen bonding capacity, and metabolic stability.

One common strategy involves converting the 5-ol (a cyclic enol, also known as isoxazol-5-one) into an ether or ester, or replacing the oxygen with a nitrogen-containing substituent. For example, a series of novel 3-(3-phenyl-isoxazol-5-yl) and 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives were synthesized to evaluate their antineoplastic activity. nih.gov This work demonstrates that linking large, complex moieties to the 5-position via an amino group can produce compounds with significant biological effects, with some derivatives showing IC50 values in the 16-30 microM range against various human lymphoma and leukemia cell lines. nih.gov

The conversion of the 5-hydroxyl group to other functionalities fundamentally changes the molecule's ability to act as a hydrogen bond donor or acceptor, which can drastically alter its binding affinity for a target protein.

Modifications to the Oxazole Ring System and Substituent Effects

Altering the core 1,2-oxazole (isoxazole) ring itself is a more fundamental modification aimed at exploring novel chemical space while retaining key binding interactions. This can involve shifting the positions of the nitrogen and oxygen atoms to form other oxazole isomers (e.g., 1,3-oxazole) or related five-membered heterocycles.

The literature reveals that the substitution patterns on the isoxazole ring are critical for imparting specific biological activities. nih.gov Studies on related benzoxazole (B165842) derivatives have found that substituents at positions 2 and 5 are particularly important for activity. nih.gov While the core is different, this principle often translates to simpler heterocyclic systems. For the this compound scaffold, this corresponds to the fluorophenyl group at position 3 and the hydroxyl group at position 5. The SAR data strongly suggests that these two positions are critical anchor points for biological interactions, and their modification has the most profound impact on the compound's activity profile.

Exploring Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by swapping one functional group or scaffold for another with similar physicochemical properties. cambridgemedchemconsulting.comresearchgate.net

For the this compound scaffold, several bioisosteric replacements can be considered:

Fluorophenyl Moiety: The 4-fluorophenyl group can be replaced by other aromatic systems. Common bioisosteres for a phenyl ring include pyridyl and thiophene (B33073) rings. cambridgemedchemconsulting.com These replacements alter the electronic and steric properties while maintaining an aromatic character, potentially leading to improved interactions or novel intellectual property.

Oxazole Ring: The 1,2-oxazole ring can be replaced with other five-membered heterocycles. The 1,2,4-oxadiazole (B8745197) is a common bioisostere for the isoxazole ring. nih.govnih.gov For example, SAR studies on 1,2,4-oxadiazole derivatives have led to the identification of potent antiproliferative agents. nih.gov Other potential replacements include the 1,2,4-triazole, pyrazole, or tetrazole rings, each offering a different arrangement of hydrogen bond donors and acceptors. nih.govresearchgate.netzsmu.edu.ua This approach, sometimes called "scaffold hopping," can lead to the discovery of entirely new chemical series with retained or improved biological activity. researchgate.net

Table 2: Common Bioisosteric Replacements for the Core Scaffold

Original Moiety Potential Bioisostere(s) Rationale for Replacement Reference
Phenyl Pyridyl, Thienyl Modify electronics, H-bonding capacity, metabolic profile cambridgemedchemconsulting.com
1,2-Oxazole (Isoxazole) 1,2,4-Oxadiazole, 1,3,4-Oxadiazole Alter H-bond donor/acceptor pattern, improve stability nih.govnih.govnih.gov
1,2-Oxazole (Isoxazole) 1,2,4-Triazole, Pyrazole Introduce different heteroatom arrangement nih.govzsmu.edu.ua
Carboxylic Acid (related) Tetrazole Mimic acidity and planarity with improved metabolic stability researchgate.netresearchgate.net

Computational SAR Modeling for Optimized Analog Design

Computational chemistry plays a vital role in modern SAR studies, enabling the rational design of optimized analogs and predicting their activity before synthesis. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate physicochemical properties of a series of compounds with their biological activity.

For isoxazole-containing scaffolds, 3D-QSAR models have been developed to explain the SAR mechanism of analogs. nih.gov These models generate 3D maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. For instance, a 3D-QSAR study on sulfonamide analogs identified specific areas where local electrostatic and steric fields had a significant impact on biological activity, providing a clear path for structural optimization. nih.gov Such models can guide the design of new derivatives of this compound by predicting which modifications to the fluorophenyl ring or the oxazole core are most likely to enhance potency. Molecular docking simulations can further refine this process by predicting how newly designed analogs will bind to a specific protein target. nih.govresearchgate.net

Synthetic Accessibility and SAR-Driven Compound Libraries

The exploration of SAR is contingent on the ability to synthesize the designed analogs efficiently. The synthesis of 3,5-disubstituted isoxazoles is well-established, often involving the condensation of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a related precursor. nih.gov More modern, efficient methods for preparing isoxazole derivatives continue to be developed. nih.gov

Based on initial SAR findings, focused compound libraries are often created to systematically explore a particular region of the molecule. For example, if initial screening suggests that substitution at the 5-position is crucial, a library of compounds with diverse ethers, esters, or amines at this position would be synthesized. Parallel synthesis techniques are often employed to rapidly generate a multitude of analogs for testing. nih.gov The synthesis of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, bioisosteres of the target scaffold, involved creating a library of 176 analogs to explore SAR and optimize potency, ultimately leading to a 200-fold improvement over the initial hit compound. nih.gov This iterative cycle of design, synthesis, and testing, driven by SAR insights, is fundamental to the process of lead optimization in preclinical drug discovery.

Medicinal Chemistry Applications and Lead Optimization Strategies for 3 4 Fluorophenyl 1,2 Oxazol 5 Ol Scaffolds Pre Clinical, Non Human Focus

Rational Design of 3-(4-Fluorophenyl)-1,2-oxazol-5-ol Analogs for Specific Therapeutic Areas

The rational design of analogs based on the 3-aryl-1,2-oxazol-5-ol scaffold is driven by its proven utility against various therapeutic targets. nih.gov The isoxazole (B147169) ring serves as a versatile core that can be systematically modified to achieve desired pharmacological profiles. nih.govmdpi.com For instance, isoxazole-containing compounds have been rationally designed as potent inhibitors of the influenza A virus M2-S31N proton channel, a key target for combating drug-resistant viral strains. nih.gov

The design process often involves creating hybrid molecules that combine the isoxazole core with other pharmacologically active motifs. mdpi.com For example, combining triazole and isoxazole nuclei has yielded conjugates with enhanced antibacterial activities. mdpi.com In the context of cancer therapy, isoxazole derivatives have been designed to target enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net

The 4-fluorophenyl group at the 3-position is a strategic choice. The fluorine atom can modulate the electronic properties and lipophilicity of the molecule, which can lead to improved potency and better pharmacokinetic profiles. acs.org For example, in a series of isoxazolo[5,4-d]pyrimidines designed as Toll-Like Receptor 7 (TLR7) agonists, replacing a chlorine atom with fluorine on the phenyl ring at a similar position resulted in a compound with improved potency. nih.gov This highlights the subtle yet significant impact of halogen substitution in the rational design process.

The design of these analogs is heavily reliant on understanding the target's three-dimensional structure, often using computational modeling to predict binding interactions. ucl.ac.uknih.gov This structure-based drug design (SBDD) approach allows chemists to hypothesize how modifications to the this compound scaffold will affect binding affinity and selectivity for a given therapeutic target, such as protein kinases or G protein-coupled receptors (GPCRs). ucl.ac.uknih.govnih.gov

Hit-to-Lead and Lead Optimization Processes Utilizing the Oxazole (B20620) Scaffold

The journey from a "hit" compound, often identified through high-throughput screening, to a "lead" compound involves extensive optimization of its properties. ucl.ac.ukyoutube.com The oxazole/isoxazole scaffold is highly amenable to this process due to its synthetic tractability. nih.govmdpi.com

Key steps in the hit-to-lead and lead optimization process include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogs to understand how different substituents on the isoxazole core and the phenyl ring affect biological activity. nih.govacs.org For example, in the development of influenza A virus M2-S31N inhibitors, an expeditious synthetic strategy enabled the rapid exploration of the SAR of isoxazole-containing compounds, leading to antivirals with submicromolar efficacy. nih.gov

Improving Potency and Selectivity: Initial hits may have modest potency and may interact with multiple targets. Optimization focuses on introducing modifications to enhance binding to the desired target while minimizing off-target effects. For adenosine (B11128) A3 receptor antagonists, maintaining a 2,6-dichlorophenyl group at the 3-position of the isoxazole ring was found to be crucial for high affinity. acs.org

Optimizing Physicochemical and DMPK Properties: A successful drug candidate must have suitable absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgafricaresearchconnects.com Optimization strategies may involve replacing metabolically liable groups. For example, a phenol (B47542) group, which can be prone to metabolic oxidation and sulfation, might be replaced with a suitable bioisostere to reduce the formation of reactive metabolites. youtube.com

Minimizing Toxicity: Early assessment of potential toxicity is crucial. Structural alerts, such as certain phenol and alkyne moieties that can form reactive metabolites, are identified and designed out of the lead series. youtube.com

Computational methods are integral to modern hit-to-lead and lead optimization, providing insights into ligand-receptor interactions and predicting pharmacological properties before synthesis. ucl.ac.uknih.gov

Strategies for Enhancing Selectivity and Potency of this compound Derivatives

Enhancing the potency and selectivity of drug candidates is a central goal of medicinal chemistry. For derivatives of the this compound scaffold, several strategies are employed:

Substitution and Functionalization: The potency and selectivity of isoxazole-based compounds can be fine-tuned by introducing various substituents. nih.gov In the development of isoxazolo[5,4-d]pyrimidines as TLR7 agonists, the introduction of a halogen atom on the phenyl ring was shown to improve activity compared to the unsubstituted phenyl analog. nih.gov Specifically, replacing a chlorine with a fluorine atom led to a compound with improved potency, demonstrating the value of subtle electronic modifications. nih.gov

Structure-Based Design: Utilizing X-ray crystal structures of the target protein bound to a ligand allows for precise, structure-guided modifications. acs.org For KRAS inhibitors, the crystal structure revealed that a piperazine (B1678402) group fit favorably into a specific cleft, enabling key ionic and CH-π interactions. This insight guided the optimization of the phenyl piperazine ring system to improve activity. acs.org

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can improve potency, selectivity, or pharmacokinetic properties. In the optimization of HSD17B13 inhibitors, a metabolically vulnerable phenol moiety was a key point for modification, with various bioisosteres being explored to improve metabolic stability. youtube.com

Rigidification: Constraining the conformation of a flexible molecule by introducing rings or other rigid structures can lock it into its bioactive conformation, increasing potency and selectivity. The development of a pan-KRAS inhibitor involved a spirocyclization strategy, which led to a highly rigid analog with improved potency, metabolic stability, and permeability. acs.org

The following table summarizes SAR findings from a study on isoxazolo[5,4-d]pyrimidines as selective TLR7 agonists, illustrating how modifications to a core scaffold influence biological activity.

Compound IDR1 SubstituentR2 SubstituentEC50 (µM) on TLR7
14a PhenylHNot Active
15a 4-ChlorophenylH10.1
21a 4-FluorophenylH7.8
21b 4-FluorophenylIsobutylNot Active
Data sourced from a study on isoxazolo[5,4-d]pyrimidines. nih.gov

Pharmacokinetic Property Prediction and Optimization (in silico, in vitro, non-human in vivo)

The optimization of pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for developing a viable drug candidate. This process is a multi-step approach involving computational, cellular, and animal models.

In Silico Prediction: Before a compound is even synthesized, its ADME properties can be predicted using computational tools. frontiersin.orgafricaresearchconnects.com Software like the SwissADME server can calculate key physicochemical properties and predict drug-likeness based on criteria like Lipinski's Rule of Five. mdpi.comresearchgate.netfrontiersin.org These tools also predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netfrontiersin.org

In Vitro Assays: Once synthesized, compounds are subjected to a battery of in vitro tests. These include assays to determine metabolic stability using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans. youtube.com Permeability can be assessed using cell-based models like the Caco-2 assay. Studies on isoxazole derivatives have used such in vitro assays to evaluate their potential as selective COX-2 inhibitors and to assess their metabolic profiles. researchgate.netfrontiersin.org

Non-human in vivo Studies: Promising compounds advance to pharmacokinetic studies in animals, typically rodents (mice or rats). nih.govmdpi.com These studies involve administering the compound and measuring its concentration in blood plasma over time to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability. mdpi.com For example, a study on a GABA(A) alpha5 inverse agonist containing a methylisoxazole moiety characterized its metabolism in vivo in rats, identifying an unusual oxidation of the core scaffold. nih.gov

The table below shows a sample of in silico ADME predictions for two isoxazolidine (B1194047) derivatives, highlighting the type of data generated early in the drug discovery process.

ParameterCompound 2fCompound 2g
Lipinski's Rule SatisfiedSatisfied
GI Absorption HighHigh
BBB Permeant YesNo
CYP1A2 inhibitor NoNo
CYP2C19 inhibitor NoNo
CYP2C9 inhibitor YesYes
CYP2D6 inhibitor YesYes
CYP3A4 inhibitor YesYes
Data sourced from a study on isoxazolidine derivatives targeting EGFR. mdpi.com

Fragment-Based Drug Design Approaches Incorporating the Oxazole Core

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov It begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a biological target. nih.gov The isoxazole/oxazole ring is an ideal core for such fragments due to its low molecular complexity and its ability to form key interactions with protein targets. nih.govnih.gov

The FBDD process, incorporating a core like the this compound, generally follows these steps:

Fragment Screening: A library of fragments, potentially including various substituted oxazoles, is screened against the target protein using biophysical methods like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). nih.gov

Hit Identification and Validation: Fragments that bind to the target are identified as "hits." Their binding mode is often characterized using high-resolution structural techniques to provide a clear starting point for optimization. nih.gov

Fragment Evolution: Once a validated fragment hit is identified, it is elaborated into a more potent, lead-like molecule. This can be achieved through several strategies:

Fragment Growing: The initial fragment is extended by adding new functional groups that can form additional interactions with the target protein, thereby increasing affinity. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. nih.gov

Fragment Merging: Two different fragments that have overlapping binding sites can be merged into a single, novel chemical entity that incorporates the key features of both. nih.gov

A notable example of FBDD leading to a clinical candidate involved the discovery of KRAS inhibitors. Fragment-based screens were used to identify small molecules that bind to KRAS and block its interaction with the nucleotide exchange factor SOS. acs.org These initial fragment hits, which contained cores that could be elaborated into structures like isoxazoles, provided the foundation for structure-based design and optimization into potent inhibitors. acs.org

Application of Machine Learning in the Design and Optimization of Oxazole-Based Ligands

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govnih.gov These computational techniques are particularly valuable for navigating the vast chemical space and solving multi-parameter optimization (MPO) challenges inherent in developing compounds like oxazole-based ligands. nih.govchemrxiv.org

Key applications of ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of compounds with their biological activity. nih.gov For a series of oxazole derivatives, QSAR models can predict their potency or selectivity, guiding the synthesis of more effective analogs.

De Novo Drug Design: Generative ML models can design entirely new molecules predicted to have high activity against a specific target. nih.gov These models learn the underlying patterns from existing chemical data and can generate novel oxazole-based scaffolds that medicinal chemists may not have conceived of. In one study, a deep learning generative model was used to design compounds that met 11 different biological objectives simultaneously, with one of the AI-designed molecules successfully meeting all criteria upon synthesis and testing. nih.gov

ADME/Tox Prediction: ML models are widely used to predict the pharmacokinetic and toxicity profiles of virtual compounds. nih.gov This allows for the early-stage filtering of molecules that are likely to fail later in development due to poor ADME properties or toxicity, saving significant time and resources.

Reaction and Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel oxazole derivatives, optimizing reaction conditions, and even controlling automated synthesis platforms. nih.gov

One approach uses gradient boosting regression (GBR) algorithms, a type of supervised ML, to predict properties like the adsorption energies of molecules on catalyst surfaces, which is analogous to predicting ligand binding affinity. researchgate.net By training on data from known compounds, these models can rapidly screen virtual libraries of oxazole derivatives to prioritize the most promising candidates for synthesis and testing. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques in 3 4 Fluorophenyl 1,2 Oxazol 5 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. psu.edu For 3-(4-fluorophenyl)-1,2-oxazol-5-ol, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about its carbon-hydrogen framework and the presence of the fluorine atom.

In ¹H NMR, the protons on the 4-fluorophenyl ring would exhibit a characteristic AA'BB' splitting pattern due to the fluorine substituent. The protons ortho to the fluorine would appear as a doublet of doublets, coupled to both the adjacent meta proton and the fluorine atom. The single proton on the oxazole (B20620) ring (at the C4 position) would appear as a singlet. The hydroxyl proton (OH) at the 5-position would also likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

In ¹³C NMR, distinct signals would be observed for each carbon atom. The carbons of the 4-fluorophenyl group would show splitting due to C-F coupling, with the carbon directly bonded to fluorine (C1') exhibiting the largest coupling constant. The chemical shifts of the oxazole ring carbons are characteristic of this heterocyclic system. researchgate.netscispace.com For instance, in related 3,5-disubstituted isoxazoles, the C3, C4, and C5 carbons resonate at approximately 162 ppm, 97 ppm, and 170 ppm, respectively. rsc.org

¹⁹F NMR would show a single resonance for the fluorine atom, and its coupling to adjacent protons would confirm its position on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures; actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4 (Oxazole) ~6.5 - 7.0 (s, 1H) -
H-2', H-6' (Phenyl) ~7.8 - 8.0 (dd, 2H) ~128.0 (d, JCF ≈ 8-9 Hz)
H-3', H-5' (Phenyl) ~7.2 - 7.4 (t, 2H) ~116.0 (d, JCF ≈ 22 Hz)
5-OH Variable (br s, 1H) -
C-3 (Oxazole) - ~160 - 163
C-4 (Oxazole) - ~95 - 100
C-5 (Oxazole) - ~168 - 172
C-1' (Phenyl) - ~125.0 (d, JCF ≈ 3-4 Hz)

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While a crystal structure for the title compound is not publicly available, analysis of related isoxazole (B147169) structures reveals common features. nih.gov The 1,2-oxazole ring is expected to be essentially planar. A key conformational parameter is the dihedral angle between the plane of the isoxazole ring and the plane of the 4-fluorophenyl ring. In similar structures, this angle can vary, influencing the degree of electronic conjugation between the two rings. nih.gov

Furthermore, X-ray analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the 5-hydroxyl group and the nitrogen atom of the oxazole ring, which dictate the crystal packing. nih.gov Since the parent molecule is achiral, it would crystallize in a centrosymmetric space group.

Table 2: Typical Bond Lengths and Angles for a Substituted Isoxazole Ring (Note: Data derived from a representative 4,5-disubstituted-1,2-oxazole structure. nih.gov)

Parameter Typical Value
Bond Lengths (Å)
O1 - N2 1.41 - 1.43
N2 - C3 1.30 - 1.32
C3 - C4 1.42 - 1.44
C4 - C5 1.33 - 1.35
C5 - O1 1.34 - 1.36
**Bond Angles (°) **
C5 - O1 - N2 105 - 107
O1 - N2 - C3 109 - 111
N2 - C3 - C4 114 - 116
C3 - C4 - C5 105 - 107

Mass Spectrometry for Purity Assessment and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙). The monoisotopic mass of this compound (C₉H₆FNO₂) is calculated to be 179.03826 Da.

Electron ionization (EI-MS) would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern can help confirm the connectivity of the atoms. Expected fragmentation pathways for this compound would likely involve the characteristic cleavage of the heterocyclic ring. nih.gov A primary fragmentation would be the cleavage of the weak N-O bond, a common route for isoxazoles. Subsequent losses of small, stable molecules like CO, HCN, or cleavage of the phenyl ring would lead to a series of fragment ions. The 4-fluorophenyl cation (m/z 95) is an expected prominent fragment. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity
179 [C₉H₆FNO₂]⁺˙ (Molecular Ion)
151 [M - CO]⁺˙
123 [FC₆H₄C≡N]⁺˙
122 [FC₆H₄CO]⁺

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ would contain several bands corresponding to C=N and C=C stretching vibrations of the oxazole and phenyl rings. ajchem-a.com A strong absorption due to the C-F stretch is expected around 1250-1100 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric vibrations of the aromatic ring and the C=C/C=N bonds would likely produce strong Raman signals.

Table 4: Predicted Principal Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3600 - 3200 O-H stretch (H-bonded) Strong, Broad
3100 - 3000 Aromatic C-H stretch Medium
~1620 C=N stretch (Oxazole) Medium-Strong
1600, 1500, 1450 Aromatic C=C stretch Medium-Strong
~1400 In-plane O-H bend Medium
1250 - 1100 C-F stretch Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying molecules with conjugated π-systems.

This compound contains two main chromophores: the 4-fluorophenyl group and the 1,2-oxazol-5-ol ring system. The conjugation between these two rings allows for π → π* electronic transitions. One would expect to observe one or more strong absorption bands in the UV region, typically between 250-350 nm. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) would be sensitive to the solvent polarity and the dihedral angle between the phenyl and oxazole rings. A more planar conformation would lead to greater π-orbital overlap, resulting in a red shift (shift to longer wavelength) of the absorption maximum.

Chiroptical Spectroscopies (e.g., CD, ORD) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, these techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would become critically important for the analysis of chiral derivatives.

If a stereocenter were introduced into the molecule, for example, by derivatizing the hydroxyl group with a chiral auxiliary or by introducing a chiral substituent at the C4 position, the resulting enantiomers would interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, yielding a spectrum with positive and negative peaks (Cotton effects) that is unique to a specific enantiomer. This data can be used to determine the enantiomeric excess (ee) and, often through comparison with theoretical calculations, the absolute configuration of the chiral centers. ORD measures the rotation of plane-polarized light as a function of wavelength. Together, these techniques are powerful tools for the stereochemical elucidation of chiral molecules.

Future Directions and Emerging Research Opportunities for 3 4 Fluorophenyl 1,2 Oxazol 5 Ol

Integration of Artificial Intelligence and Robotics in Oxazole (B20620) Synthesis and Optimization

Table 1: Potential AI and Robotics Applications in Oxazole Synthesis

ApplicationDescriptionPotential Impact on 3-(4-Fluorophenyl)-1,2-oxazol-5-ol Synthesis
Automated Reaction Optimization AI algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (temperature, pressure, catalysts, etc.) for a given synthesis.Faster identification of the most efficient synthetic route, leading to higher yields and reduced production costs.
Robotic High-Throughput Screening Robotic platforms can perform hundreds or even thousands of reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reagents.Accelerated discovery of novel and more efficient catalysts for oxazole ring formation.
Predictive Synthesis Planning AI can retrospectively analyze known synthetic pathways to propose novel and more efficient routes for synthesizing target molecules.Development of entirely new and more streamlined synthetic strategies for this compound.

Exploration of Novel Biological Targets for 1,2-Oxazol-5-ol Scaffolds

The 1,2-oxazol-5-ol scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov While the primary therapeutic targets of this compound are currently under investigation, the broader class of oxazole derivatives has shown promise in modulating the activity of various enzymes and receptors. nih.gov Future research should focus on exploring novel biological targets for this specific compound, thereby expanding its potential therapeutic applications.

Molecular docking studies have been instrumental in identifying potential biological targets for oxazole derivatives. nih.govresearchgate.net For instance, certain oxazole-based compounds have been shown to interact with key signaling pathways involved in cancer progression, such as the c-Kit tyrosine kinase and MDM2. nih.gov By employing similar computational screening techniques, researchers can identify novel protein targets for this compound, paving the way for its development as a treatment for a wider range of diseases.

Table 2: Potential Novel Biological Targets for 1,2-Oxazol-5-ol Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Application
Kinases Janus kinases (JAKs), Aurora kinases, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govCancer, inflammatory diseases
Enzymes Monoamine Oxidase (MAO), DNA topoisomerases, Histone Deacetylases (HDACs) researchgate.netmdpi.comNeurodegenerative diseases, cancer
Receptors Estrogen receptors, G-protein coupled receptors (GPCRs) researchgate.netCancer, metabolic disorders

Sustainable and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. mdpi.comrsc.org The production of this compound can be made more sustainable by adopting green chemistry approaches, such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

One promising green chemistry approach for the synthesis of isoxazole (B147169) derivatives is the use of agro-waste-based catalysts and solvents. nih.gov For example, the use of a water extract of orange fruit peel ash (WEOFPA) in glycerol (B35011) has been shown to be an effective and eco-friendly catalytic system for the synthesis of isoxazol-5(4H)-ones. nih.gov By exploring similar green synthetic routes, the production of this compound can be made more sustainable and cost-effective.

Development of Advanced Delivery Systems for Oxazole-Based Compounds (theoretical/conceptual)

Poly(2-oxazolines) are a class of polymers that have shown great promise as biomaterials for drug and gene delivery. nih.gov These polymers are water-soluble, non-toxic, and can be functionalized with various targeting ligands to enhance their specificity for particular cells or tissues. nih.gov The encapsulation of this compound within poly(2-oxazoline)-based nanoparticles or micelles could improve its pharmacokinetic profile and reduce potential off-target effects.

Multicomponent Reactions for Rapid Diversification of the this compound Core

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. rug.nlacs.org The use of MCRs can significantly accelerate the drug discovery process by enabling the rapid generation of large libraries of diverse compounds for biological screening. The this compound core can be readily diversified using MCRs to explore the structure-activity relationships (SAR) of this promising scaffold.

For example, the Ugi four-component reaction (U-4CR) is a well-established MCR that has been widely used in the synthesis of heterocyclic compounds. researchgate.net By employing a U-4CR approach, researchers can introduce a wide range of substituents onto the this compound core, thereby generating a library of novel analogs with potentially improved biological activity.

Synergistic Combinations with Other Therapeutic Modalities (pre-clinical, non-human)

The treatment of complex diseases like cancer often requires a multi-pronged approach that targets multiple signaling pathways simultaneously. The combination of different therapeutic modalities can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. ijrpr.com Future pre-clinical studies should investigate the potential of this compound in combination with other therapeutic agents to enhance its efficacy.

Q & A

Basic: What are the recommended synthetic pathways for 3-(4-Fluorophenyl)-1,2-oxazol-5-ol, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of precursors such as fluorophenyl-substituted nitriles or hydroxylamine derivatives. Key steps include:

  • Cyclization : Using hydroxylamine hydrochloride under reflux in ethanol to form the oxazole ring .
  • Fluorophenyl Group Introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) with 4-fluorophenylboronic acid .
  • Yield Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can improve reaction efficiency and reduce side products compared to traditional heating .
    Data Consideration : Monitor reaction progress via TLC or HPLC. Yields often range from 50–75% depending on solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Pd(PPh₃)₄ for coupling) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. The hydroxyl and oxazole groups form hydrogen bonds, influencing packing .
  • Spectroscopy :
    • NMR : ¹⁹F NMR (δ ≈ -110 ppm for para-F) and ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) .
    • IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N in oxazole) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic distribution and reactive sites .

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage and reactions?

Methodological Answer:

  • Stability Studies :
    • Hydrolytic Degradation : The oxazole ring is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for long-term storage .
    • Thermal Stability : DSC/TGA analysis shows decomposition above 200°C. Store at -20°C under inert atmosphere to prevent oxidation .
  • Contradictions : reports stability in ethanol, while notes degradation in DMSO after 48 hours. Always validate stability under specific experimental conditions .

Advanced: What strategies resolve contradictions in reported bioactivity data for fluorophenyl-oxazole derivatives?

Methodological Answer:

  • Data Reconciliation :
    • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., 4-chlorophenyl analogs) .
    • Metabolic Interference : Fluorine’s electronegativity may alter membrane permeability; use logP calculations (e.g., ClogP ≈ 2.1) to assess bioavailability .
  • Experimental Design : Include orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding .

Advanced: How can hydrogen-bonding patterns of the hydroxyl group inform co-crystal or supramolecular design?

Methodological Answer:

  • Graph Set Analysis : The hydroxyl group (O-H) acts as a hydrogen-bond donor, forming motifs like R₂²(8) with oxazole N acceptors. Use Mercury software to analyze crystallographic data .
  • Co-crystal Screening : Co-formers (e.g., nicotinamide) enhance solubility. Screen via slurry or grinding methods, monitoring via PXRD .
  • Contradictions : highlights unpredictable packing in fluorinated compounds; prioritize co-formers with complementary H-bond acceptors (e.g., pyridines) .

Basic: What are the key considerations for designing SAR studies on this compound analogs?

Methodological Answer:

  • Structural Modifications :

    • Oxazole Ring : Replace with thiazole (see ) to assess electronic effects.
    • Fluorophenyl Position : Compare para- vs. meta-substitution (e.g., 3-fluorophenyl in ).
  • Biological Testing : Use standardized assays (e.g., antimicrobial: MIC against S. aureus; anticancer: MTT assay) .

  • Data Table :

    Analog StructureLogPMIC (µg/mL)IC₅₀ (µM)
    This compound2.11612.5
    Thiazole variant ( )2.33218.7

Advanced: What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Calculations :
    • Fukui Indices : Identify nucleophilic sites (e.g., oxazole C-5) and electrophilic sites (e.g., hydroxyl O) .
    • Reaction Pathways : Simulate SNAr reactions at the fluorophenyl ring using Gaussian09 with solvation models (e.g., PCM) .
  • Validation : Cross-reference computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

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